3,6-Dideuterio-9-methylcarbazole
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Overview
Description
3,6-Dideuterio-9-methylcarbazole is a deuterated derivative of 9-methylcarbazole, where the hydrogen atoms at the 3 and 6 positions are replaced with deuterium. This compound belongs to the carbazole family, which is known for its aromatic heterocyclic structure. Carbazole derivatives have gained significant attention due to their unique photochemical and thermal stability, as well as their excellent charge transport properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dideuterio-9-methylcarbazole typically involves the deuteration of 9-methylcarbazole. One common method is the direct bromination of 9-methylcarbazole at the 3 and 6 positions using N-Bromo succinimide (NBS), followed by a deuteration step using deuterium gas or deuterated reagents . The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the deuteration process.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3,6-Dideuterio-9-methylcarbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with functional groups at the 3 and 6 positions.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Electrophilic substitution reactions can introduce various substituents at the 3 and 6 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as Lewis acids are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,6-diformyl-9-methylcarbazole, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
3,6-Dideuterio-9-methylcarbazole has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other deuterated carbazole derivatives for studying reaction mechanisms and kinetics.
Biology: Employed in labeling studies to trace metabolic pathways and understand biological processes.
Medicine: Investigated for its potential use in drug development, particularly in designing deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its excellent charge transport properties
Mechanism of Action
The mechanism of action of 3,6-Dideuterio-9-methylcarbazole involves its interaction with molecular targets through its aromatic structure. The deuterium atoms at the 3 and 6 positions can influence the compound’s electronic properties, potentially altering its reactivity and stability. This can affect the pathways involved in its chemical reactions and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dihydroxy-9-methylcarbazole
- 3,6-Dibromo-9-methylcarbazole
- 3,6-Diformyl-9-methylcarbazole
Uniqueness
3,6-Dideuterio-9-methylcarbazole is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties compared to its non-deuterated counterparts. This makes it valuable for specific applications where isotopic labeling is required, such as in mechanistic studies and tracing experiments .
Properties
Molecular Formula |
C13H11N |
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Molecular Weight |
183.24 g/mol |
IUPAC Name |
3,6-dideuterio-9-methylcarbazole |
InChI |
InChI=1S/C13H11N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3/i2D,3D |
InChI Key |
SDFLTYHTFPTIGX-PBNXXWCMSA-N |
Isomeric SMILES |
[2H]C1=CC=C2C(=C1)C3=CC(=CC=C3N2C)[2H] |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
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